molecular formula C21H34NNaO5S2 B12764226 Sodium N-(3-beta-hydroxy-5-alpha-androstanyl)-17-beta-amino(alpha-oxoethyl)thiosulfate CAS No. 114967-83-8

Sodium N-(3-beta-hydroxy-5-alpha-androstanyl)-17-beta-amino(alpha-oxoethyl)thiosulfate

Cat. No.: B12764226
CAS No.: 114967-83-8
M. Wt: 467.6 g/mol
InChI Key: UMBLPAAWSVLYME-VQNJEPEBSA-M
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Description

Sodium N-(3-beta-hydroxy-5-alpha-androstanyl)-17-beta-amino(alpha-oxoethyl)thiosulfate is a complex organic compound that belongs to the class of steroid derivatives. This compound is characterized by its unique structure, which includes a steroid backbone with various functional groups attached, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-(3-beta-hydroxy-5-alpha-androstanyl)-17-beta-amino(alpha-oxoethyl)thiosulfate typically involves multiple steps, starting from a suitable steroid precursor. The process may include:

    Hydroxylation: Introduction of a hydroxyl group at the 3-beta position.

    Amination: Introduction of an amino group at the 17-beta position.

    Thiosulfation: Addition of a thiosulfate group to the amino group.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include:

    Catalysis: Use of specific catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the keto or aldehyde groups back to hydroxyl groups.

    Substitution: The thiosulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various derivatives depending on the substituent introduced.

Chemistry:

    Synthesis of Derivatives: Used as an intermediate in the synthesis of other complex steroid derivatives.

    Analytical Chemistry: Employed in studying reaction mechanisms and kinetics.

Biology:

    Hormone Research: Investigated for its potential effects on hormone regulation and metabolism.

    Cell Signaling: Studied for its role in cellular signaling pathways.

Medicine:

    Drug Development: Explored as a potential therapeutic agent for various conditions, including hormonal imbalances and inflammatory diseases.

    Diagnostic Tools: Used in the development of diagnostic assays for steroid-related disorders.

Industry:

    Pharmaceuticals: Utilized in the production of steroid-based medications.

    Biotechnology: Applied in the development of biotechnological products and processes.

Mechanism of Action

The mechanism of action of Sodium N-(3-beta-hydroxy-5-alpha-androstanyl)-17-beta-amino(alpha-oxoethyl)thiosulfate involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in steroid metabolism. The compound may modulate the activity of these targets, leading to changes in cellular processes and physiological responses. Key pathways include:

    Receptor Binding: Interaction with androgen or estrogen receptors.

    Enzyme Inhibition: Inhibition of enzymes like 5-alpha-reductase, affecting steroid metabolism.

Comparison with Similar Compounds

    Testosterone: A natural steroid hormone with a similar backbone but different functional groups.

    Dihydrotestosterone (DHT): Another steroid with a similar structure but lacking the thiosulfate group.

Uniqueness:

    Functional Groups: The presence of the thiosulfate group and the specific arrangement of hydroxyl and amino groups make Sodium N-(3-beta-hydroxy-5-alpha-androstanyl)-17-beta-amino(alpha-oxoethyl)thiosulfate unique.

    Biological Activity: Its unique structure may confer distinct biological activities compared to other steroids, making it a valuable compound for research and therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

114967-83-8

Molecular Formula

C21H34NNaO5S2

Molecular Weight

467.6 g/mol

IUPAC Name

sodium;N-[(3S,5S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxidosulfonothioyloxyacetamide

InChI

InChI=1S/C21H35NO5S2.Na/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(21(16,2)10-8-17(15)20)22-19(24)12-27-29(25,26)28;/h13-18,23H,3-12H2,1-2H3,(H,22,24)(H,25,26,28);/q;+1/p-1/t13-,14-,15?,16-,17?,18-,20-,21-;/m0./s1

InChI Key

UMBLPAAWSVLYME-VQNJEPEBSA-M

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4([C@H]3CC[C@@H]4NC(=O)COS(=O)(=S)[O-])C)O.[Na+]

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)COS(=O)(=S)[O-])C)O.[Na+]

Origin of Product

United States

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